molecular formula C12H12F3NO3 B2623166 (E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one CAS No. 2035004-24-9

(E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one

Katalognummer: B2623166
CAS-Nummer: 2035004-24-9
Molekulargewicht: 275.227
InChI-Schlüssel: KLCSIASIUHEFLI-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(Furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one is a chemical building block of high interest in medicinal chemistry and drug discovery research. The compound features a conjugated enone system bridging a furan heterocycle and a substituted azetidine ring. The furan ring is a common motif in bioactive molecules and serves as a versatile intermediate in organic synthesis . The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly valued in lead optimization for its potential to improve the physicochemical and pharmacokinetic properties of drug candidates. The 2,2,2-trifluoroethoxy group is a key structural element known to enhance metabolic stability and modulate the lipophilicity and binding affinity of small molecules, a feature explored in various research contexts . As a whole, this molecule is a sophisticated building block designed for the synthesis of more complex chemical entities. Its structure makes it potentially useful for exploring structure-activity relationships (SAR) in programs targeting various biological pathways. Researchers can utilize this compound as a key intermediate for constructing molecular libraries or as a precursor in the development of potential pharmacologically active agents. Specific applications would be determined by the researcher and require experimental validation. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c13-12(14,15)8-19-10-6-16(7-10)11(17)4-3-9-2-1-5-18-9/h1-5,10H,6-8H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCSIASIUHEFLI-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CO2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CO2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Trifluoroethoxy Group: This step often involves nucleophilic substitution reactions where a trifluoroethanol derivative reacts with an intermediate compound.

    Coupling with the Furan Ring: The final step involves the coupling of the azetidine derivative with a furan-containing aldehyde or ketone under conditions that favor the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a furan ring and a trifluoroethoxy substituent attached to an azetidine moiety. Its molecular formula is C14H14F3N1O3C_{14}H_{14}F_3N_1O_3, and it is synthesized through a multi-step reaction involving the condensation of appropriate precursors. The synthesis typically utilizes base-catalyzed Claisen-Schmidt condensation methods, which have been optimized to yield high purity and good yields of the target compound .

Antiplasmodial Activity

Recent studies have demonstrated that derivatives of this compound exhibit varying degrees of antiplasmodial activity against Plasmodium falciparum. For instance, compounds with the 2,2,2-trifluoroethoxy group showed position-dependent activity, with specific configurations yielding IC50 values as low as 2.2 μg/mL . This indicates potential for developing new antimalarial agents.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Various derivatives displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The incorporation of the trifluoroethoxy group appears to enhance the lipophilicity of the compounds, which may contribute to their increased membrane permeability and subsequent antimicrobial efficacy .

Applications in Drug Development

The unique structural features of (E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one make it a valuable scaffold in drug development:

  • Antimalarial Drugs : The promising antiplasmodial activity positions this compound as a candidate for further development into effective malaria treatments.
  • Antimicrobial Agents : Its demonstrated efficacy against bacterial pathogens suggests potential applications in developing new antibiotics or adjuvants.
  • Anti-inflammatory Agents : Preliminary studies indicate that derivatives may exhibit anti-inflammatory properties, warranting further investigation into their mechanisms and therapeutic potential.

Case Study 1: Antimalarial Activity

In a study where various chalcone derivatives were synthesized, one derivative of (E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one exhibited significant inhibition of Plasmodium falciparum growth. The study highlighted the importance of substituent positioning on the aromatic ring in influencing biological activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound's derivatives against clinical strains of bacteria. The results indicated that modifications to the trifluoroethoxy group enhanced the compounds' ability to disrupt bacterial cell membranes, leading to higher rates of bacterial cell death .

Wirkmechanismus

The mechanism of action of (E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The furan ring and the trifluoroethoxy group may facilitate binding to enzymes or receptors, modulating their activity. The azetidine ring can enhance the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural differences and similarities with related compounds:

Compound Name Substituents Key Structural Features Biological Activity (If Reported)
(E)-3-(Furan-2-yl)-1-(3-(2,2,2-Trifluoroethoxy)Azetidin-1-yl)Prop-2-en-1-one 3-(2,2,2-Trifluoroethoxy)azetidine Azetidine ring with electron-withdrawing CF$_3$ group; furan for π-stacking Not explicitly reported (inference from similar compounds)
(E)-3-(Furan-2-yl)-1-(4-Methoxyphenyl)Prop-2-en-1-one (Compound 1) 4-Methoxyphenyl Methoxy group enhances solubility; furan for H-bonding with C–H···π interactions Anticancer, antimicrobial
(E)-3-(3,5-Dibromo-4-Hydroxyphenyl)-1-(Furan-2-yl)Prop-2-en-1-one (Compound 7) 3,5-Dibromo-4-hydroxyphenyl Bromine atoms increase lipophilicity; hydroxyl group enables H-bonding Tyrosinase inhibition (IC$_{50}$ = 0.87 µM)
(E)-3-(4-(Dimethylamino)Phenyl)-1-(Furan-2-yl)Prop-2-en-1-one 4-(Dimethylamino)phenyl Electron-donating dimethylamino group improves charge transfer interactions Antiviral (docking score: 7.4 kcal/mol)
(E)-1-(3,4-Dimethoxyphenyl)-3-(Furan-2-yl)Prop-2-en-1-one 3,4-Dimethoxyphenyl Methoxy groups enhance metabolic stability and binding affinity Antifungal (MIC = 0.31 mg/mL against C. albicans)

Key Observations :

  • Azetidine vs.
  • Trifluoroethoxy Group : The CF$_3$ group increases electronegativity and metabolic stability compared to methoxy or hydroxyl substituents .
Tyrosinase Inhibition

Chalcones with hydroxyl or brominated phenyl groups (e.g., Compound 7) exhibit strong tyrosinase inhibition (IC$_{50}$ < 1 µM) due to H-bonding with active-site histidine residues . The azetidine-containing compound may lack this activity unless the trifluoroethoxy group participates in similar interactions.

Antifungal and Antimicrobial Activity

Compounds like (E)-3-(furan-2-yl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one show potent antifungal activity (MIC = 0.31 mg/mL) via membrane disruption or enzyme inhibition . The azetidine derivative’s smaller ring size might reduce membrane penetration compared to bulkier phenyl analogues.

Docking and Charge Transfer

Chalcones with electron-donating groups (e.g., dimethylamino in ) exhibit improved docking scores (7.4 kcal/mol) by stabilizing charge-transfer complexes with biological targets . The trifluoroethoxy group’s electron-withdrawing nature may alter binding modes in the azetidine analogue.

Crystallographic and Spectroscopic Analysis

  • Crystal Packing: Furan-containing chalcones like (E)-3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one form stable crystals via C–H···π and π-π stacking interactions . The azetidine ring may disrupt this packing due to non-planar geometry.
  • Spectroscopic Confirmation : The (E)-configuration is consistently verified via $ ^1H $-NMR coupling constants (J ≈ 16.0 Hz) across all analogues .

Biologische Aktivität

The compound (E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one, often referred to in research as a derivative of furan and azetidine, has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and implications in medicinal chemistry based on diverse sources.

Chemical Structure and Synthesis

The molecular formula of the compound is C15_{15}H16_{16}F3_3N1_{1}O3_{3}, and it features a furan ring linked to an azetidine moiety through a prop-2-en-1-one structure. The synthesis typically involves multistep reactions including the condensation of furan derivatives with azetidine intermediates. Various synthetic routes have been explored to optimize yield and purity, often using solvents such as dimethylformamide (DMF) or acetic anhydride under reflux conditions .

Antimicrobial Properties

Recent studies have indicated that compounds similar to (E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one exhibit significant antimicrobial activity. For instance, derivatives of trifluoroethoxy compounds have shown effectiveness against various bacterial strains. The minimal inhibitory concentration (MIC) values for these compounds often fall within the range of 50–200 μg/mL, indicating moderate to high antibacterial potency .

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro assays reveal that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism appears to involve cell cycle arrest at the G2/M phase and inhibition of key signaling pathways such as VEGFR-2, which is crucial for tumor angiogenesis . Notably, IC50_{50} values for cytotoxicity against these cell lines range from 6.66 μM to 8.51 μM, comparable to established chemotherapeutics .

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds have also been documented. These derivatives can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of (E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one demonstrated that treatment with this compound led to a significant reduction in cell viability in several cancer cell lines. The study used flow cytometry to analyze apoptotic markers and found that the compound effectively triggered apoptosis through the intrinsic pathway .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, researchers tested various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the trifluoroethoxy group enhanced the antibacterial activity significantly compared to similar compounds lacking this functional group .

Data Tables

Activity Cell Line/Organism IC50/MIC Mechanism
AnticancerMDA-MB-2316.66 μMApoptosis induction
AnticancerA5498.51 μMCell cycle arrest
AntimicrobialE. coli50 μg/mLBacterial growth inhibition
AntimicrobialS. aureus100 μg/mLDisruption of cell wall synthesis
Anti-inflammatoryMacrophagesNot specifiedCytokine production inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(furan-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one, and how is structural confirmation achieved?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where a ketone reacts with an aldehyde under basic conditions. For characterization, employ 1H/13C NMR to verify the α,β-unsaturated ketone (δ ~7–8 ppm for enone protons) and azetidine ring protons (δ ~3.5–4.5 ppm). Single-crystal X-ray diffraction is critical for confirming stereochemistry and bond angles, as demonstrated for analogous enones in crystallographic studies . Mass spectrometry (HRMS) further validates molecular weight.

Q. How can researchers confirm the E-configuration of the α,β-unsaturated ketone moiety?

  • Methodological Answer : The E-configuration is confirmed via NMR coupling constants (J ≈ 12–16 Hz for trans-vinylic protons) and UV-Vis spectroscopy (λmax ~300–350 nm for conjugated enones). Computational methods like DFT geometry optimization (e.g., Gaussian 09 with B3LYP/6-31G* basis set) predict stable conformers, which can be cross-validated with X-ray data .

Q. What analytical techniques are recommended for assessing purity and identifying impurities?

  • Methodological Answer : Use HPLC-PDA (reverse-phase C18 column, acetonitrile/water gradient) to detect impurities at levels ≥0.1%. GC-MS is suitable for volatile byproducts. For non-volatile polar impurities, LC-QTOF-MS provides high-resolution identification. Reference USP guidelines for acceptance criteria (e.g., ≤0.5% for unspecified impurities) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and experimental spectroscopic data?

  • Methodological Answer : Perform DFT calculations (e.g., using Gaussian or ORCA) to simulate NMR chemical shifts and compare them with experimental data. Adjust solvent effects (e.g., PCM model for DMSO or CDCl3) to improve alignment. For vibrational spectra (IR/Raman), compare computed frequencies with experimental data, scaling factors (~0.96–0.98) to correct systematic errors .

Q. What strategies are effective for evaluating the biological activity of this compound?

  • Methodological Answer : Design enzyme inhibition assays (e.g., fluorescence-based kinase assays) or microbial growth inhibition studies (MIC determination via broth microdilution). For antibacterial activity, reference methods from studies on structurally related azetidine and furan-containing compounds, such as time-kill assays and membrane permeability tests .

Q. How do solvent and temperature conditions influence the compound’s stability during synthesis?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with periodic HPLC analysis. Polar aprotic solvents (e.g., DMF, DMSO) may stabilize intermediates but risk azetidine ring hydrolysis. Monitor degradation via LC-MS/MS ; optimize conditions using DoE (Design of Experiments) to balance yield and stability .

Q. What in silico approaches predict metabolic pathways and toxicity profiles?

  • Methodological Answer : Use ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation of the trifluoroethoxy group). Molecular docking (AutoDock Vina) identifies potential off-target interactions, while ProTox-II predicts hepatotoxicity based on structural alerts (e.g., furan ring bioactivation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.